![molecular formula C9H16ClNO B1377145 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride CAS No. 1423035-03-3](/img/structure/B1377145.png)
2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride
Overview
Description
“2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride” is a chemical compound with the CAS Number: 1423035-03-3 . It has a molecular weight of 189.68 and its molecular formula is C9H16ClNO . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for “2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride” is 1S/C9H15NO.ClH/c11-9-5-1-3-7(9)8-4-2-6-10-8;/h7-8,10H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, “2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride” is a powder that is typically stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 189.68 and its molecular formula is C9H16ClNO .Scientific Research Applications
Organic Synthesis and Derivatization
One significant area of application for 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride is in the synthesis and derivatization of novel compounds. For instance, Nycz et al. (2016) identified novel hydrochloride salts of cathinones, examining their properties through spectroscopic methods like GC-MS, IR, NMR, and electronic absorption spectroscopy. This research highlighted the utility of the compound in identifying and characterizing new chemical entities through spectroscopic techniques (Nycz, Paździorek, Małecki, & Szala, 2016).
Crystallography and Molecular Structure
Another area of focus is crystallography, where the compound's derivatives are analyzed to understand their molecular structure and conformation. Moustafa et al. (2012) provided insights into the conformational aspects of related molecules, showcasing the envelope and twisted conformations of the pyrrolidine and cyclopentanone rings, respectively. Such studies are crucial for the development of materials and drugs, as they offer a deep understanding of molecular interactions at the atomic level (Moustafa, Girgis, Shalaby, & Tiekink, 2012).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the compound's derivatives have been explored for their potential biological activities. For example, Miszke et al. (2008) described the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, investigating their bacteriostatic and antituberculosis activity. This study underlines the compound's relevance in designing new therapeutic agents with significant biological activity (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).
Drug Resistance and Pharmacology
Furthermore, the compound's framework has been incorporated into the design of drugs aimed at overcoming resistance mechanisms. Gangjee et al. (2010) synthesized molecules based on the pyrrolo[2,3-d]pyrimidine scaffold, showing potent antiproliferative activities and the ability to overcome drug resistance by binding to the colchicine site on tubulin. This emphasizes the compound's role in developing novel anticancer agents capable of circumventing clinical resistance (Gangjee, Zhao, Lin, Raghavan, Roberts, Risinger, Hamel, & Mooberry, 2010).
Safety And Hazards
The safety information available indicates that “2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride” has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-pyrrolidin-2-ylcyclopentan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c11-9-5-1-3-7(9)8-4-2-6-10-8;/h7-8,10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFNUOYBJWAVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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